2-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of naphthoimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthoimidazole core, a phenyl group, and a nitrobenzoyl group, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the naphthoimidazole core, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods. Finally, the nitrobenzoyl group is added through a nitration reaction, using concentrated nitric acid and sulfuric acid as reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects. It may also interact with DNA, causing damage to cancer cells and preventing their growth.
Comparison with Similar Compounds
Similar Compounds
2-Substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones: These compounds have similar naphthoimidazole cores but differ in their substituents.
1-alkyl-2-methyl-1H-naphtho[2,3-d]imidazole-4,9-dione: These compounds have alkyl and methyl groups instead of the phenyl and nitrobenzoyl groups.
Uniqueness
2-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C32H18N4O5 |
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Molecular Weight |
538.5 g/mol |
IUPAC Name |
2-[4-(1H-benzo[f]benzimidazol-2-yl)phenyl]-5-(3-nitrobenzoyl)isoindole-1,3-dione |
InChI |
InChI=1S/C32H18N4O5/c37-29(21-6-3-7-24(14-21)36(40)41)22-10-13-25-26(15-22)32(39)35(31(25)38)23-11-8-18(9-12-23)30-33-27-16-19-4-1-2-5-20(19)17-28(27)34-30/h1-17H,(H,33,34) |
InChI Key |
ZGGGVRWBQFLYBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)C7=CC(=CC=C7)[N+](=O)[O-] |
Origin of Product |
United States |
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